molecular formula C6H14ClNO2 B3029390 (S)-3-aminohexanoic acid hydrochloride CAS No. 64234-61-3

(S)-3-aminohexanoic acid hydrochloride

Cat. No.: B3029390
CAS No.: 64234-61-3
M. Wt: 167.63
InChI Key: UGGBHZGUSDAGRJ-JEDNCBNOSA-N
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Description

(S)-3-aminohexanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-3-aminohexanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is known for its role in the production of peptides and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-aminohexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-hydroxyhexanoic acid.

    Amination: The hydroxyl group is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. The key steps include:

    Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the compound.

    Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminohexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-3-aminohexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-aminohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in amino acid metabolism.

    Pathways: It participates in metabolic pathways, influencing the synthesis and degradation of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-aminohexanoic acid hydrochloride
  • (S)-4-aminohexanoic acid hydrochloride
  • (S)-5-aminohexanoic acid hydrochloride

Uniqueness

(S)-3-aminohexanoic acid hydrochloride is unique due to its specific position of the amino group on the hexanoic acid chain, which imparts distinct chemical and biological properties. This positional difference can influence its reactivity and interaction with biological systems, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3S)-3-aminohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGBHZGUSDAGRJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744450
Record name (3S)-3-Aminohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64234-61-3
Record name (3S)-3-Aminohexanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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